molecular formula C12H10ClNO3 B11867414 Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 889939-13-3

Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11867414
CAS No.: 889939-13-3
M. Wt: 251.66 g/mol
InChI Key: VWHACQUONQNNSH-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 889939-13-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.

This compound has the empirical formula C12H10ClNO3C_{12}H_{10}ClNO_3 and a molecular weight of 251.67 g/mol. Its structure features a chloro group at the 5-position of the quinoline ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. For example, it can be synthesized through the condensation of substituted anilines with diethyl malonate followed by cyclization and chlorination processes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated, showing promising results:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Bacillus cereus0.20

These results suggest that the compound is particularly effective against Gram-positive bacteria .

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for antiviral activity. In vitro studies have indicated that it can inhibit viral replication in certain strains, potentially through interference with viral polymerases or other essential enzymes .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in pathogens. For instance, docking studies have shown that it can form hydrogen bonds with critical residues in bacterial enzymes, thereby inhibiting their activity and leading to cell death .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A study involving a series of derivatives based on Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline demonstrated enhanced antibacterial activity compared to traditional antibiotics, particularly against resistant strains .
  • Antiviral Research : Research published in a peer-reviewed journal reported that modifications to the quinoline structure could lead to compounds with improved antiviral profiles against HIV and other viruses .

Properties

CAS No.

889939-13-3

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 5-chloro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)14-11(8)15/h3-6H,2H2,1H3,(H,14,15)

InChI Key

VWHACQUONQNNSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Cl)NC1=O

Origin of Product

United States

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